Regioisomeric Differentiation: Ortho-Ethoxy vs. Para-Ethoxy Pyrrolidinyl-Urea Analogs
The target compound bears a 2-ethoxyphenyl (ortho) substituent, whereas its closest commercially identified analog, CAS 955236-51-8, carries a 4-ethoxyphenyl (para) group [1]. In pyrrolidinyl-urea series described in the patent literature, the position of aryl alkoxy substitution is a key variable governing receptor subtype selectivity, with ortho-substituted analogs displaying distinct hydrogen-bond acceptor geometries and conformational constraints compared to para-substituted counterparts [2]. No direct head-to-head bioactivity comparison between these two specific isomers is publicly available; however, the regioisomeric difference constitutes a procurement-critical structural distinction.
| Evidence Dimension | Ethoxy substituent position on the phenylurea aryl ring |
|---|---|
| Target Compound Data | 2-ethoxyphenyl (ortho) substitution |
| Comparator Or Baseline | CAS 955236-51-8: 4-ethoxyphenyl (para) substitution |
| Quantified Difference | Ortho vs. para regioisomerism; no comparative bioactivity data publicly available for these two specific compounds |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature from supplier catalogs |
Why This Matters
Procurement of the incorrect regioisomer will yield a compound with a fundamentally different three-dimensional pharmacophore geometry, invalidating any structure-based experimental hypothesis.
- [1] CIRS Group. 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea, CAS 955236-51-8. IUPAC and SMILES data. View Source
- [2] US Patent Application US20200010415A1. Urea Derivative Or Pharmacologically Acceptable Salt Thereof. Published 2019-09-24. Comprehensive SAR data for aryl-substituted oxopyrrolidinyl ureas. View Source
